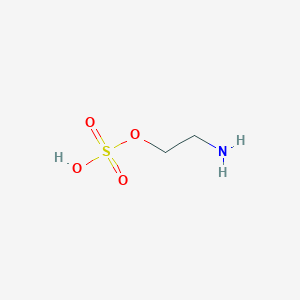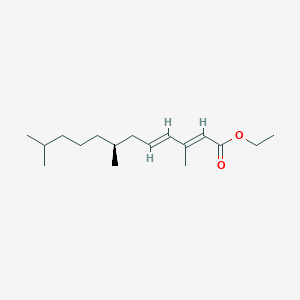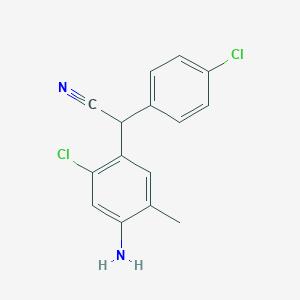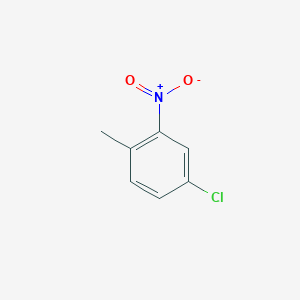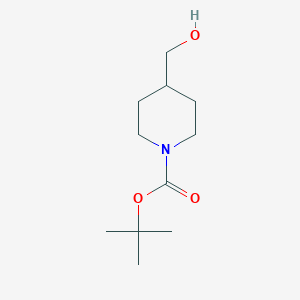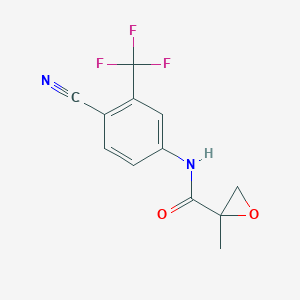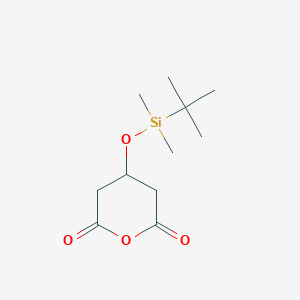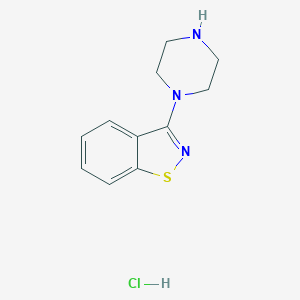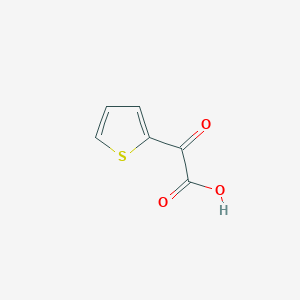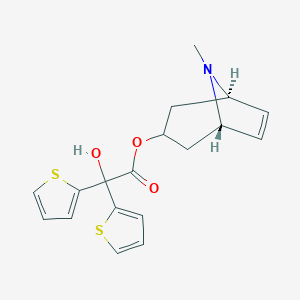
Salirepin
概要
説明
Salirepin is a phenolic glycoside that is derived from the fruits of Idesia polycarpa . It has been found to inhibit LPS-induced nitric oxide production .
Synthesis Analysis
The synthesis of Salirepin involves the sulfotransferase (SOT) gene family in Populus trichocarpa (PtSOT). One of the identified genes, PtSOT1, was shown to encode an enzyme able to convert salicin and salirepin into salicin-7-sulfate and salirepin-7-sulfate, respectively . The expression of PtSOT1 in different organs of P. trichocarpa matched the accumulation of sulfated salicinoids in planta .Molecular Structure Analysis
The molecular structure of Salirepin is C13H18O8 . It is a phenolic glycoside, which is a specific class of phenolic glycosides characteristic of the Salicaceae .Chemical Reactions Analysis
Salirepin can be converted into salirepin-7-sulfate by the enzyme encoded by the PtSOT1 gene . This reaction is part of the biosynthesis of salicinoids, a specific class of phenolic glycosides .Physical And Chemical Properties Analysis
The molecular weight of Salirepin is 302.28 . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用
Plant Defense Mechanisms
Salirepin is a phenolic glycoside found in the Salicaceae family, which includes poplars and willows. It plays a significant role in plant defense . When plants face biotic stresses like herbivory or pathogen attack, compounds like Salirepin are synthesized to deter these threats. The presence of Salirepin in plants like black cottonwood (Populus trichocarpa) suggests its importance in the ecological interactions between plants and their consumers.
Sulfur Storage and Homeostasis
Research indicates that Salirepin derivatives, such as salirepin-7-sulfate, may have a role in sulfur storage and homeostasis within plants . Sulfur is a crucial element for plant growth and defense, and the ability to store it in a stable form like Salirepin sulfates could be vital for plant survival in sulfur-deficient conditions.
Biochemical Pathway Elucidation
The biosynthesis of Salirepin and its derivatives is a subject of interest in plant biochemistry. Understanding the enzymes involved, such as sulfotransferases that convert Salirepin into salirepin-7-sulfate, can shed light on the metabolic pathways and genetic regulation of phenolic glycoside production in plants .
Evolutionary Biology
The distribution and variation of Salirepin and its sulfated derivatives across different species within the Salicaceae family can provide insights into the evolutionary biology of these plants. Studying the genetic basis for the presence or absence of these compounds can help understand the evolutionary pressures and adaptations that have shaped the Salicaceae lineage .
Agricultural Biotechnology
With its role in plant defense, Salirepin could be leveraged in agricultural biotechnology to develop crop varieties with enhanced resistance to pests and diseases. Genetic engineering techniques could be used to introduce Salirepin biosynthetic pathways into crops, potentially reducing the need for chemical pesticides .
Ecological Interactions
Salirepin’s impact on herbivores and pollinators is an area of ecological research. While some studies suggest that Salirepin derivatives do not affect the feeding preference of certain caterpillars, further research could explore its effects on a broader range of species and ecological interactions .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Salirepin is a phenolic glycoside isolated from the fruits of Idesia polycarpa . Its primary target is the Lipopolysaccharide (LPS)-induced nitric oxide production . Nitric oxide is a key signaling molecule in the body, involved in a variety of physiological and pathological processes. LPS is a component of the outer membrane of Gram-negative bacteria and can stimulate nitric oxide production, leading to inflammation and other immune responses .
Mode of Action
Salirepin interacts with its target by inhibiting the production of nitric oxide induced by LPS . This suggests that Salirepin may exert its effects by modulating the immune response, potentially reducing inflammation and other immune reactions triggered by bacterial infections .
Biochemical Pathways
It is known that salirepin is a phenolic glycoside, and phenolic glycosides are known to play a role in plant defense . In the case of Salirepin, it inhibits LPS-induced nitric oxide production , which suggests it may affect the nitric oxide signaling pathway and related immune responses.
Pharmacokinetics
It is known that salirepin accumulates in high amounts in above-ground tissues including leaves, petioles, and stems, but is also found at lower concentrations in roots . This suggests that Salirepin may be readily absorbed and distributed in these tissues.
Result of Action
The molecular and cellular effects of Salirepin’s action primarily involve the inhibition of nitric oxide production induced by LPS . By inhibiting this process, Salirepin may modulate immune responses, potentially reducing inflammation and other immune reactions triggered by bacterial infections .
Action Environment
It is known that salirepin is derived from the fruits of idesia polycarpa , suggesting that factors such as the plant’s growing conditions could potentially influence the production and potency of Salirepin.
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c14-4-6-3-7(16)1-2-8(6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNFZOGKIFFKGT-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salirepin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



